molecular formula C26H23N7O2 B11932273 Acalabrutinib-D4

Acalabrutinib-D4

Número de catálogo: B11932273
Peso molecular: 469.5 g/mol
Clave InChI: WDENQIQQYWYTPO-FJSIYNKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acalabrutinib-D4 is a deuterated analog of acalabrutinib, a second-generation, selective, covalent Bruton tyrosine kinase inhibitor. Acalabrutinib is primarily used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acalabrutinib-D4 involves the incorporation of deuterium atoms into the acalabrutinib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity.

    Purification: Using techniques such as chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Acalabrutinib-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Aplicaciones Científicas De Investigación

Acalabrutinib-D4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the effects of deuterium incorporation on the pharmacokinetics and pharmacodynamics of drugs.

    Biology: Employed in biological studies to understand the role of Bruton tyrosine kinase in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in various B-cell malignancies and other diseases.

    Industry: Utilized in the development of new pharmaceuticals with improved properties.

Mecanismo De Acción

Acalabrutinib-D4 exerts its effects by selectively inhibiting Bruton tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. By blocking this enzyme, this compound prevents the proliferation, survival, and migration of malignant B cells. This inhibition leads to the reduction of tumor growth and the improvement of clinical outcomes in patients with B-cell malignancies.

Comparación Con Compuestos Similares

Similar Compounds

    Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor with broader off-target effects.

    Zanubrutinib: Another second-generation Bruton tyrosine kinase inhibitor with similar selectivity and potency.

Uniqueness

Acalabrutinib-D4 is unique due to its deuterated structure, which enhances its pharmacokinetic properties, such as increased metabolic stability and reduced clearance. This can lead to improved efficacy and safety profiles compared to non-deuterated analogs.

Propiedades

Fórmula molecular

C26H23N7O2

Peso molecular

469.5 g/mol

Nombre IUPAC

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i3D,4D,8D,13D

Clave InChI

WDENQIQQYWYTPO-FJSIYNKGSA-N

SMILES isomérico

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)[C@@H]5CCCN5C(=O)C#CC)N)[2H])[2H]

SMILES canónico

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.